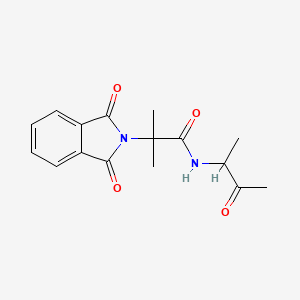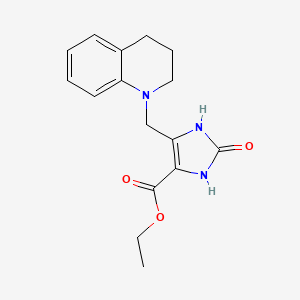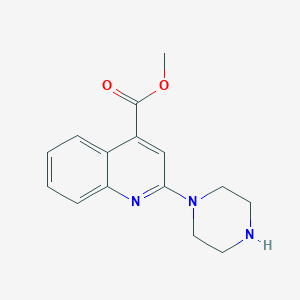
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methyl-N-(3-oxobutan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-METHYL-N~1~-(1-METHYL-2-OXOPROPYL)PROPANAMIDE is a complex organic compound with a unique structure that includes an isoindole ring and multiple functional groups
Preparation Methods
The synthesis of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-METHYL-N~1~-(1-METHYL-2-OXOPROPYL)PROPANAMIDE typically involves multiple steps, including the formation of the isoindole ring and the introduction of the amide and ketone functional groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Isoindole Ring: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Functional Groups: The amide and ketone groups are introduced through reactions such as amidation and oxidation, using reagents like acyl chlorides and oxidizing agents.
Industrial Production: Large-scale production may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-METHYL-N~1~-(1-METHYL-2-OXOPROPYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-METHYL-N~1~-(1-METHYL-2-OXOPROPYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-METHYL-N~1~-(1-METHYL-2-OXOPROPYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-2-METHYL-N~1~-(1-METHYL-2-OXOPROPYL)PROPANAMIDE can be compared with other similar compounds, such as:
Isoindole Derivatives: Compounds with similar isoindole structures but different functional groups.
Amide and Ketone Compounds: Compounds with similar functional groups but different core structures.
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-methyl-N-(3-oxobutan-2-yl)propanamide |
InChI |
InChI=1S/C16H18N2O4/c1-9(10(2)19)17-15(22)16(3,4)18-13(20)11-7-5-6-8-12(11)14(18)21/h5-9H,1-4H3,(H,17,22) |
InChI Key |
QTHVVXLNMJMSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)NC(=O)C(C)(C)N1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867650.png)

![3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether](/img/structure/B10867657.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867660.png)

![N'-{[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10867665.png)

![3-[({[5-(Quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10867690.png)
![3-amino-N-[2-(4-sulfamoylphenyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B10867698.png)
![5-methyl-1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B10867707.png)
![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10867715.png)
![2-methyl-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10867719.png)
![3-Thiophen-2-yl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10867723.png)

